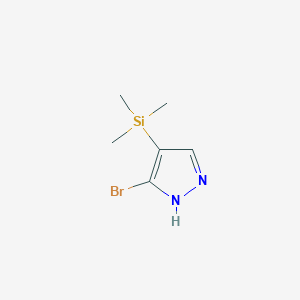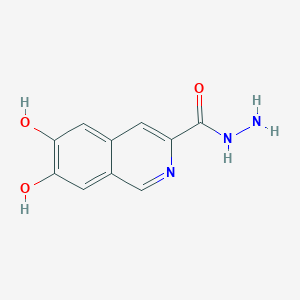
6,7-Dihydroxyisoquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydroxyisoquinoline-3-carbohydrazide is a chemical compound known for its potential applications in medicinal chemistry. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. This compound has garnered interest due to its potential as an inhibitor in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroxyisoquinoline-3-carbohydrazide typically involves the reaction of 6,7-dihydroxyisoquinoline-3-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the carboxylic acid to the carbohydrazide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydroxyisoquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
6,7-Dihydroxyisoquinoline-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydroxyisoquinoline-3-carbohydrazide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
6,7-Dihydroxyisoquinoline-3-carboxylic acid: The precursor to the carbohydrazide derivative.
Diphenylquinoxaline-6-carbohydrazide: Another carbohydrazide derivative with potential anti-diabetic properties.
Quinoline-3-carbohydrazide: A related compound with antimicrobial activity.
Uniqueness: 6,7-Dihydroxyisoquinoline-3-carbohydrazide is unique due to its dual hydroxyl groups at positions 6 and 7, which confer specific chemical reactivity and biological activity. This structural feature distinguishes it from other isoquinoline derivatives and contributes to its potential as a versatile compound in various applications .
Properties
CAS No. |
740772-05-8 |
|---|---|
Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
6,7-dihydroxyisoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H9N3O3/c11-13-10(16)7-1-5-2-8(14)9(15)3-6(5)4-12-7/h1-4,14-15H,11H2,(H,13,16) |
InChI Key |
FJRJKUYXVWUGHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(N=CC2=CC(=C1O)O)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11883809.png)
![1-(2,4-Dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-7-yl)guanidine](/img/structure/B11883810.png)
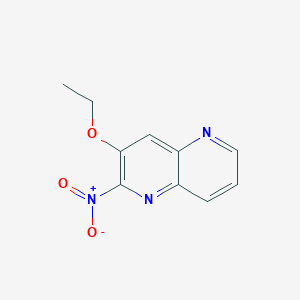

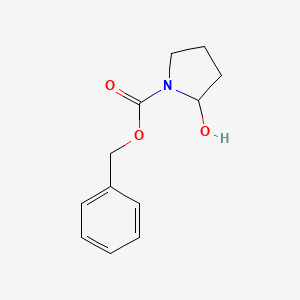
![Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B11883844.png)
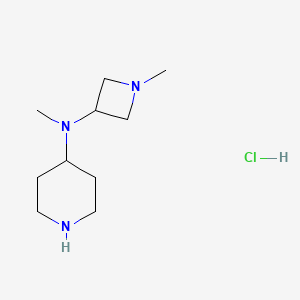

![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11883861.png)
![4-Methoxy-6h-benzo[c]chromen-6-one](/img/structure/B11883866.png)

